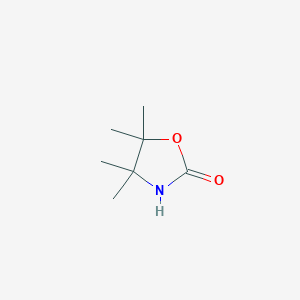

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5-tetramethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULBHIBEAZTUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(=O)N1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one?

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one: A Scaffold for Contemporary Drug Discovery

Executive Summary

The oxazolidinone ring system represents a cornerstone of modern medicinal chemistry, most notably exemplified by the linezolid class of antibiotics.[1][2] This guide focuses on a specific, less-explored derivative: 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. While the parent oxazolidinone scaffold is renowned for its role in combating multi-drug resistant Gram-positive bacteria, the unique tetramethyl substitution of this particular analog presents distinct structural and chemical properties.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed protocol, its relationship to the broader class of bioactive oxazolidinones, and its potential as a novel building block in the design of next-generation therapeutics.

The Oxazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

Oxazolidinones are five-membered heterocyclic compounds featuring both nitrogen and oxygen atoms within the ring.[4] The 2-oxazolidinone isomer, in particular, has garnered significant attention following the discovery of its potent antibacterial properties.[5] This culminated in the development and FDA approval of Linezolid, the first clinically approved drug of this class, which offered a new line of defense against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][5]

The success of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage.[6][7] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex—a mechanism distinct from other protein synthesis inhibitors, thereby circumventing existing cross-resistance issues.[2][3] This validated mechanism has established the oxazolidinone core as a "privileged scaffold," a molecular framework that is consistently found in active pharmaceutical ingredients, and has spurred research into its potential for other therapeutic areas, including oncology and inflammatory diseases.[1][8]

Physicochemical and Structural Profile

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is a specific analog whose properties are defined by its core heterocycle and unique substitution pattern.

Chemical Structure

Caption: Chemical structure of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.

Key Properties

The introduction of four methyl groups onto the oxazolidinone core imparts specific characteristics. Unlike many biologically active oxazolidinones that are chiral, the symmetrical substitution at the C4 and C5 positions renders this molecule achiral. This can simplify synthesis and characterization efforts. The methyl groups also increase the molecule's lipophilicity, which can influence its solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [9] |

| Molar Mass | 143.18 g/mol | Calculated |

| Monoisotopic Mass | 143.09464 Da | [9] |

| Predicted XlogP | 1.0 | [9] |

| Appearance | White to off-white solid | [10] (by analogy) |

| Melting Point | 94 - 96 °C | [10] (for a related compound) |

Synthesis and Characterization

While specific literature on the synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is not abundant, a robust synthetic route can be proposed based on established methods for creating the oxazolidinone ring.[11]

Proposed Synthetic Pathway

The most direct approach involves the cyclization of a corresponding amino alcohol, 2-amino-2,3-dimethylbutan-3-ol, using a phosgene equivalent such as carbonyldiimidazole (CDI). This method is well-regarded for its mild conditions and high efficiency in forming the carbamate linkage necessary for ring closure.

Caption: Proposed synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.

Experimental Protocol: A Generalized Approach

This protocol is a representative, self-validating methodology derived from standard organic synthesis practices for this class of reaction.

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2,3-dimethylbutan-3-ol (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The choice of solvent is critical to ensure all reagents remain in solution.

-

Reagent Addition: Slowly add a solution of carbonyldiimidazole (CDI) (1.1 eq) to the stirred solution at room temperature. The slight excess of CDI ensures complete conversion of the amino alcohol. This step is often exothermic; for larger scales, cooling in an ice bath may be necessary to control the reaction rate.

-

Reaction Progression: Allow the mixture to stir at room temperature for 1-2 hours, then gently heat to reflux (e.g., ~65°C for THF). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any unreacted CDI and its byproducts. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The separation of layers validates the successful quenching and allows for isolation of the organic product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.

-

Validation: The purity and identity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Predicted Spectroscopic Data

Based on the structure, the following spectroscopic signatures would be expected, providing a basis for characterization:

-

¹H NMR: A sharp singlet in the 1.2-1.5 ppm range integrating to 12H (representing the four equivalent methyl groups) and a broad singlet for the N-H proton, typically appearing between 5.0-7.0 ppm.

-

¹³C NMR: Signals for the methyl carbons (~20-30 ppm), the quaternary C4 and C5 carbons (~60-70 ppm), and a characteristic signal for the C2 carbonyl carbon (~155-160 ppm).[5]

-

IR Spectroscopy: A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the cyclic carbamate, and a band around 3300 cm⁻¹ for the N-H stretch.

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is 144.1019, which would be the expected primary ion observed.[9]

Role in Drug Discovery and Development

While 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one itself is not an active drug, its scaffold is of immense interest. Its utility lies in its function as a chemical building block for creating libraries of more complex molecules for high-throughput screening.

The Antibacterial Mechanism of Action

The primary therapeutic value of the oxazolidinone class is rooted in its unique antibacterial mechanism.

Caption: Oxazolidinone blocks the P-site on the 50S ribosomal subunit.

This mechanism, which halts protein synthesis before it can even begin, is effective against a wide range of Gram-positive bacteria.[2] The development of new oxazolidinone derivatives is a key strategy in the fight against antibiotic resistance.

The Influence of Tetramethyl Substitution

The specific 4,4,5,5-tetramethyl substitution pattern can be strategically employed in drug design for several reasons:

-

Metabolic Stability: The quaternary carbons at the C4 and C5 positions are sterically hindered and lack protons, making them resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

-

Lipophilicity Modulation: The four methyl groups significantly increase the lipophilicity (fat-solubility) of the scaffold. This can be fine-tuned to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) properties, such as its ability to cross cell membranes or the blood-brain barrier.

-

Vectorial Orientation: While the core itself is achiral, derivatization at the N3 position can introduce complex side chains. The bulky tetramethyl groups can serve as a steric anchor, influencing the orientation of these side chains as they interact with a biological target.

Safety and Handling

While this specific compound is not extensively characterized, data from related oxazolidinones and general laboratory safety principles provide a strong framework for safe handling.[10][12]

-

General Hazards: May cause skin irritation, serious eye irritation, or an allergic skin reaction.[10] Avoid inhalation of dust.

-

Handling: Always handle within a certified chemical fume hood to minimize inhalation exposure.[12] Avoid direct contact with skin and eyes. Prevent dust and aerosol formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

Recommended Personal Protective Equipment (PPE)

| Body Part | Protective Equipment | Specifications and Remarks |

| Eyes/Face | Safety goggles with side shields | Must be worn at all times when handling the chemical.[12] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect before use.[12] |

| Body | Laboratory coat | A standard lab coat should be worn and kept fully buttoned. |

| Respiratory | Fume hood / NIOSH-approved respirator | Use in a fume hood is standard. A respirator may be needed if handling large quantities of powder outside of a hood.[12] |

Conclusion and Future Outlook

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one stands as a molecule of significant potential for medicinal chemists and drug discovery professionals. While it shares the privileged oxazolidinone core responsible for the success of major antibiotics, its unique, achiral, and sterically defined tetramethyl substitution offers a distinct set of properties. Its value lies not as an end-product, but as a versatile starting material and scaffold. By leveraging its inherent metabolic stability and lipophilic character, researchers can design and synthesize novel libraries of compounds aimed at not only overcoming bacterial resistance but also exploring new therapeutic frontiers in oncology and beyond. The systematic exploration of this and related building blocks will be crucial in the continuing effort to develop safer and more effective medicines.

References

- MilliporeSigma. (2025).

- Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-205.

- Azam, M. A., & Suresh, B. (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC.

- Santa Cruz Biotechnology, Inc. (n.d.). SAFETY DATA SHEET for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.

- Tokyo Chemical Industry. (2026).

- Shinabarger, D., et al. (2001).

- Kim, H. R., & Kim, H. J. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines.

- BenchChem. (2025). Essential Safety and Handling Protocol for 4-Oxazolidinone, 2,5-diphenyl-.

- MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.

- PubChem. (n.d.). 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.

- Fernandes, G. F. S., & Scarim, C. B. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.

- Wikipedia. (n.d.). 2-Oxazolidinone.

- Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-9.

- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.

- BenchChem. (n.d.). Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview.

- RSC Publishing. (2023).

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Oxazolidinone synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. tcichemicals.com [tcichemicals.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth exploration of the untapped research potential of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one. Moving beyond a standard literature review, this guide synthesizes established principles of organic chemistry, medicinal chemistry, and materials science to illuminate novel and promising research avenues for this unique heterocyclic compound. The insights and proposed experimental frameworks are designed to empower researchers to pioneer new applications and discoveries.

The Strategic Advantage of the Tetramethyl Scaffold: An Introduction

The oxazolidin-2-one core is a well-established pharmacophore and a versatile building block in organic synthesis.[1][2] Its derivatives are integral to a range of applications, from life-saving antibiotics like Linezolid to powerful chiral auxiliaries in asymmetric synthesis.[3][4] However, the specific potential of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one, with its unique gem-dimethyl substitution at both the C4 and C5 positions, remains largely unexplored. This structural feature is not a minor modification; it imparts distinct steric and electronic properties that can be strategically leveraged for a variety of innovative applications.

The gem-dimethyl groups introduce significant steric hindrance around the heterocyclic core. This can profoundly influence the molecule's reactivity, stability, and intermolecular interactions.[5] Furthermore, the Thorpe-Ingold effect, which describes the acceleration of ring-closing reactions due to gem-dialkyl substitution, suggests that this compound may possess unique thermodynamic and kinetic properties.[6] This guide will dissect these features and translate them into actionable research hypotheses and experimental designs.

Proposed Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

While a dedicated synthesis for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is not extensively documented, a plausible and efficient route can be extrapolated from established methods for oxazolidinone synthesis.[7][8] A logical approach involves the cyclization of a suitable amino alcohol precursor.

Proposed Synthetic Pathway

A promising precursor is 2,3-dimethyl-2,3-butanediamine. The synthesis can be envisioned in two key steps: conversion of the diamine to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring. A more direct approach could involve the reaction of 2,3-dimethyl-2,3-butanediol with urea or a phosgene equivalent, though the amino alcohol route is often more common for substituted oxazolidinones.

A plausible synthetic route starting from 2,3-dimethyl-2-amino-3-butanol is outlined below.

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxazolidinones: a novel class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Scaffold: A Frontier in Asymmetric Synthesis and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,3-oxazolidin-2-one nucleus is a cornerstone of modern organic and medicinal chemistry, famously represented by the Evans chiral auxiliaries and the life-saving antibiotic, Linezolid.[1][2][3] This guide delves into the specific, yet underexplored, 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one scaffold. While direct literature on this exact molecule is sparse[4], its unique structural motif—a gem-dimethyl group at both the C4 and C5 positions—presents a compelling case for investigation. This document serves as a technical whitepaper, synthesizing established principles from closely related analogs to forecast the synthesis, properties, and potential applications of this novel scaffold. We will explore its promise as a highly stereodirecting chiral auxiliary and as a building block for new chemical entities, providing researchers and drug development professionals with a foundational understanding and actionable protocols to pioneer this new chemical space.

Chapter 1: The Oxazolidin-2-one Core: A Privileged Scaffold

The oxazolidin-2-one ring is a five-membered heterocycle that has proven to be exceptionally versatile.[3][5] Its utility stems from a combination of conformational rigidity, predictable stereoelectronics, and the synthetic accessibility of its derivatives.

-

In Medicinal Chemistry: The scaffold is the central pharmacophore of the oxazolidinone class of antibiotics, which includes Linezolid and Tedizolid. These drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from many other antibiotics, making them effective against drug-resistant Gram-positive bacteria.[1][6]

-

In Asymmetric Synthesis: The development of chiral oxazolidin-2-ones by David A. Evans revolutionized stereoselective synthesis.[2][7] When attached to a prochiral acyl group via the ring nitrogen, these "Evans auxiliaries" provide a sterically defined environment. This allows for highly diastereoselective reactions, such as alkylations, aldol reactions, and Michael additions, on the α-carbon of the acyl group.[8][9]

The 4,4,5,5-tetramethyl motif introduces a unique level of steric bulk and conformational constraint. The two pairs of gem-dimethyl groups are expected to severely restrict bond rotation and create a well-defined pocket around the N3-position, which could be exploited to achieve exceptionally high levels of stereocontrol in asymmetric transformations.

Chapter 2: Synthetic Strategies for Oxazolidin-2-one Scaffolds

The construction of the oxazolidin-2-one ring can be achieved through several reliable methodologies. While a specific, documented synthesis for 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is not available, we can propose a logical pathway based on established chemistry and detail the synthesis of relevant analogs.

Proposed Synthesis of the Target Scaffold

The most direct route to the title compound would involve the cyclization of a suitable 1,2-amino alcohol precursor, namely 3-amino-2,3-dimethylbutan-2-ol . This precursor can be reacted with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form the cyclic carbamate.

Caption: Proposed synthetic pathway to the target scaffold.

Established Syntheses of Key Analogs

The synthesis of functionalized oxazolidin-2-ones often requires stereocontrol. Several elegant methods have been developed to achieve this.

Method A: Asymmetric Aldol Reaction / Curtius Rearrangement

A powerful strategy for creating optically active 4,5-disubstituted oxazolidin-2-ones involves a chiral auxiliary-mediated asymmetric aldol reaction followed by a Curtius rearrangement and subsequent intramolecular cyclization.[1] This multi-step sequence builds the required stereocenters with high fidelity.

Caption: Workflow for asymmetric oxazolidin-2-one synthesis.

Method B: Ring-Opening of Chiral Aziridines

Enantiomerically pure aziridines bearing an electron-withdrawing group at the C-2 position can be converted into 5-functionalized oxazolidin-2-ones.[10] This one-pot transformation proceeds via acylation of the aziridine nitrogen, which activates the ring for regioselective opening by a nucleophile, followed by intramolecular cyclization. This method efficiently transfers the stereochemistry of the aziridine to the final product.[10]

Representative Experimental Protocol: Synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one[1]

This protocol demonstrates the synthesis of a 4,5-disubstituted oxazolidin-2-one from a β-hydroxy carbonyl precursor via a modified Curtius reaction.

Objective: To synthesize (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.

Materials:

-

(2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (1.0 equiv.)

-

Trimethylsilyl azide (Me₃SiN₃) (3.0 equiv.)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaCl solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A solution of the starting β-hydroxy carbonyl compound (e.g., 0.120 mmol) in anhydrous THF (0.1 M) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Trimethylsilyl azide (3.0 equiv.) is added to the solution via syringe.

-

Heating: The reaction mixture is heated to reflux at 90 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: The mixture is stirred at 90 °C for approximately 5 hours or until the starting material is consumed.

-

Quenching & Extraction: The mixture is cooled to room temperature (25 °C) and carefully quenched with the addition of deionized water. The mixture is then diluted with CH₂Cl₂.

-

Layer Separation: The organic and aqueous layers are separated. The aqueous layer is extracted two more times with CH₂Cl₂.

-

Washing & Drying: The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure (in vacuo). The resulting crude product is purified by flash column chromatography on silica gel to yield the desired oxazolidin-2-one.

Causality and Insights:

-

Why Trimethylsilyl Azide? Me₃SiN₃ serves as a safe and effective source of the azide nucleophile required for the Curtius rearrangement, converting the carbonyl group into an acyl azide intermediate.

-

Why Heat? The thermal conditions (90 °C) are necessary to induce the Curtius rearrangement, where the acyl azide loses N₂ gas to form an isocyanate intermediate, which is then trapped intramolecularly by the adjacent hydroxyl group to form the oxazolidin-2-one ring.

-

Why Anhydrous Conditions? The reagents and intermediates are sensitive to moisture. Water could hydrolyze the acyl azide or react with the isocyanate, leading to undesired side products.

Chapter 3: Key Derivatives and Analogs: A Comparative Analysis

The function of an oxazolidin-2-one is dictated by the substitution pattern on its heterocyclic core.

| Analog / Derivative Class | Key Structural Feature | Primary Application | Rationale / Mechanism |

| Evans Auxiliaries | Chiral substituent at C4 (and/or C5) (e.g., Isopropyl, Benzyl) | Asymmetric Synthesis[2][9] | The bulky C4 substituent blocks one face of the N-acyl enolate, forcing incoming electrophiles to attack from the opposite, less-hindered face. |

| 5,5-Dimethyl Analogs | Gem-dimethyl group at C5 | Asymmetric Synthesis[8] | Similar to Evans auxiliaries, the gem-dimethyl group provides steric bias to control the stereochemical outcome of enolate reactions. |

| Linezolid-type Analogs | N-Aryl group and C5-acetamidomethyl side chain | Antibacterial Agents[1][11] | This specific substitution pattern allows the molecule to bind to the bacterial ribosome and inhibit protein synthesis. |

| Thiazolidine-2-thiones | Sulfur atom replaces the C2-carbonyl oxygen | Asymmetric Synthesis[7] | The thiocarbonyl group alters the electronic properties and coordination behavior of the N-acyl enolate, sometimes leading to enhanced selectivity. |

| 4,4,5,5-Tetramethyl (Proposed) | Gem-dimethyl groups at both C4 and C5 | Asymmetric Synthesis (Proposed) | The extreme steric hindrance would likely enforce a highly rigid enolate conformation, potentially yielding superior diastereoselectivity compared to existing auxiliaries. |

Chapter 4: Applications and Future Directions

Potential as a Next-Generation Chiral Auxiliary

The primary hypothesized application for the 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one scaffold is as a superior chiral auxiliary. The high degree of substitution is expected to provide an exceptionally well-defined steric environment.

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 8. scispace.com [scispace.com]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. bioorg.org [bioorg.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Protocols for 1,2-Diol and Vicinal Amino Alcohol Protection

Leveraging the 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Motif and Dioxolanone Isosteres

Executive Summary & Structural Disambiguation

In complex drug development and natural product total synthesis, protecting group strategies must offer absolute chemo-, regio-, and stereoselectivity. While the prompt identifies 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (TMOX) as a diol protecting group, a senior synthetic chemist must immediately disambiguate the native functionality of this heterocycle:

-

The Oxazolidin-2-one (Cyclic Carbamate): Natively protects vicinal amino alcohols (or functions as a chiral auxiliary). It contains a nitrogen heteroatom.

-

The Dioxolan-2-one (Cyclic Carbonate): The direct oxygen isostere (e.g., 4,4,5,5-tetramethyl-1,3-dioxolan-2-one) used to protect vicinal 1,2-diols[1].

However, cutting-edge synthetic methodologies have successfully merged these concepts. By utilizing N-vinyl-TMOX, researchers can form highly sterically hindered TMOX-Ethylidene acetals directly onto 1,2-diols. This Application Note outlines the causality, thermodynamic driving forces, and step-by-step protocols for deploying both the native TMOX cyclic carbamate and the advanced TMOX-ethylidene diol protecting group[2].

Mechanistic Rationale: The Thorpe-Ingold Effect

The defining feature of the 4,4,5,5-tetramethyl substitution is the Thorpe-Ingold (gem-dimethyl) effect [3].

-

Causality in Synthesis: In acyclic precursors, the presence of bulky geminal methyl groups significantly reduces the internal bond angle (

) between the reactive heteroatoms. This angle compression restricts the degrees of rotational freedom, drastically decreasing the activation entropy ( -

Stability Profile: Once formed, the 4,4,5,5-tetramethylated ring becomes exceptionally stable toward acid hydrolysis compared to standard acetonides. The steric bulk physically shields the carbonyl or acetal carbon from nucleophilic attack, requiring harsh basic conditions (e.g., LiOH/H

O) or specific reductive protocols (e.g., LiAlH

Fig 1. The Thorpe-Ingold effect lowering the activation barrier for cyclic carbamate/carbonate formation.

Quantitative Stability Matrix

When designing a synthetic route, the choice between an acetonide, a cyclic carbonate, or a TMOX-based protecting group dictates the orthogonal stability of the molecule.

| Protecting Group Strategy | Target Substrate | Acid Stability (e.g., TFA, HCl) | Base Stability (e.g., NaOH) | Cleavage Method |

| Acetonide (Isopropylidene) | 1,2-Diols | Highly Labile | Stable | Mild aqueous acid (e.g., PPTS, AcOH) |

| 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one | 1,2-Diols | Highly Stable | Labile | Mild Base (K |

| 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one | 1,2-Amino Alcohols | Highly Stable | Moderate to Stable | Strong Base (LiOH, H |

| TMOX-Ethylidene Acetal | 1,2-Diols | Labile | Exceptionally Stable | Mild aqueous acid (0.1 N HCl / THF) |

Experimental Protocols

Protocol A: Isosteric Protection of a 1,2-Diol (Dioxolan-2-one Formation)

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to convert a highly substituted diol (e.g., pinacol) into the corresponding cyclic carbonate[4].

Self-Validating Step: The evolution of CO

-

Preparation: Dissolve the 1,2-diol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

-

Reagent Addition: Add CDI (12.0 mmol, 1.2 eq) in a single portion at 0 °C. The causality of cooling is to control the exothermic generation of imidazole and carbon dioxide, preventing side-chain eliminations.

-

Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc, 8:2); the disappearance of the highly polar diol spot validates consumption.

-

Quenching & Workup: Wash the organic layer with 1 M HCl (2 × 25 mL) to protonate and remove the imidazole by-product. Wash with brine, dry over anhydrous Na

SO -

Purification: Recrystallize from hot hexanes to yield the pure 4,4,5,5-tetramethyl-1,3-dioxolan-2-one.

Protocol B: Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

For 1,2-amino alcohols, cyclization requires activating the amine and hydroxyl sequentially. Ethyl Imidazole-1-carboxylate (EImC) acts as a highly efficient, phosgene-free carbonylating agent[1].

-

Reagent Mixing: Combine 2-amino-2-methylpropan-1-ol (5.0 mmol) and EImC (5.5 mmol) in anhydrous toluene (20 mL).

-

Thermal Cyclization: Heat the mixture to reflux (110 °C) for 6 hours. Insight: Heating is required to overcome the activation energy barrier for the expulsion of the bulky imidazole leaving group.

-

Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with 5% aqueous citric acid to remove unreacted imidazole.

-

Isolation: Dry and concentrate. Flash chromatography yields the pristine oxazolidin-2-one derivative.

Protocol C: Advanced TMOX-Ethylidene Acetal Protection for 1,2-Diols

Addressing the unique integration of TMOX into diol protection, this protocol uses the oxazolidinone as a pendant group on an acetal linkage (analogous to the Moc-ethylidene strategy)[2].

Fig 2. Workflow for the generation of the TMOX-Ethylidene diol protecting group.

-

Preparation: Dissolve the target 1,2-diol (5.0 mmol) and N-vinyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (7.5 mmol, 1.5 eq) in anhydrous DCM (25 mL) at room temperature.

-

Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 0.5 mmol, 10 mol%). Causality: PPTS is a mild, non-nucleophilic acid that specifically protonates the electron-rich vinyl ether to form an electrophilic oxocarbenium ion without inducing dehydration of the diol.

-

Incubation: Stir at room temperature for 12 hours.

-

Quenching: Add saturated NaHCO

(10 mL) to instantly neutralize the PPTS, halting acetal exchange and preventing spontaneous deprotection. -

Isolation: Extract with DCM, dry over Na

SO

References

-

Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ResearchGate.[Link]

-

Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597.[Link]

-

Veeraswamy, S., et al. (2013). Ethyl Imidazole-1-carboxylate (EImC) as a Carbonylating Agent: Efficient Synthesis of Oxazolidin-2-ones from Amino Alcohols. Chemistry Letters, 42(2), 165-167.[Link]

-

Tamiya, H., et al. (2013). Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. National Institutes of Health (NIH).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches [mdpi.com]

experimental protocol for protection of 1,2-diols with 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

Application Note & Protocol

An Orthogonal Strategy for the Protection of 1,2-Diols Using Base-Labile Cyclic Protecting Groups

Introduction: Beyond Acetonides

In the intricate landscape of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the chemoselective masking of functional groups is paramount.[1][2] The 1,2-diol, or vicinal diol, is a ubiquitous structural motif that often requires temporary protection to prevent unwanted reactions during transformations elsewhere in the molecule. For decades, the workhorse for this task has been the acid-catalyzed formation of cyclic ketals and acetals, most notably the isopropylidene ketal, or acetonide.[3][4][5] While robust and effective, these protecting groups are defined by their lability under acidic conditions.

This reliance on acid-catalyzed deprotection creates a significant synthetic bottleneck when other acid-sensitive functionalities, such as silyl ethers or tert-butyl esters, must be preserved. To circumvent this, chemists require an "orthogonal" protecting group strategy—one where the diol protecting group can be cleaved under conditions that leave acid-labile groups untouched.[1][6] This application note details the protocol for a modern class of diol protecting groups that are uniquely cleaved under basic conditions, offering a powerful tool for enhancing synthetic efficiency and expanding strategic possibilities.[7] While various structures can achieve this, we will focus on the formation of a representative base-labile cyclic protecting group, drawing upon established methodologies for their implementation.[7]

Pillar 1: The Principle of Base-Labile Diol Protection

The key advantage of the protecting group class discussed herein is its unique deprotection mechanism. Unlike acetonides, which are stable to bases but readily cleaved by acid, this group is stable to a wide range of acidic and reductive conditions but is selectively removed in the presence of a base.[7] This critical difference allows for a paradigm shift in synthetic planning. Imagine a molecule containing both a protected 1,2-diol and a TBDMS ether. With a traditional acetonide, selective deprotection is impossible. However, by employing a base-labile diol protecting group, one can treat the molecule with acid (e.g., TBAF, which is slightly acidic, or a dedicated acid) to remove the silyl ether while the diol remains protected. Conversely, treatment with a base will cleave the diol protection, leaving the silyl ether intact. This orthogonality is the cornerstone of its utility.

Generalized Reaction Mechanism

The protection of a 1,2-diol to form a base-labile cyclic group is typically achieved through a base-mediated condensation reaction. The exact nature of the protecting agent can vary, but the general mechanism involves the activation of the diol by a base, followed by nucleophilic attack on an electrophilic carbonyl-like carbon of the protecting agent.

Caption: Generalized mechanism for base-mediated diol protection.

Pillar 2: Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a reliable starting point for the protection and deprotection of 1,2-diols using this orthogonal strategy.

Protocol 1: Protection of a 1,2-Diol

This procedure describes the formation of the base-labile protecting group. The reaction is conducted under anhydrous conditions to prevent the quenching of the base and premature hydrolysis of the protecting agent.

Materials & Equipment:

-

Substrate: 1,2-diol (e.g., (S)-1,2-propanediol)

-

Protecting Agent: A suitable electrophilic carbonyl equivalent.

-

Base: Non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or DBU).

-

Solvent: Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN)).

-

Glassware: Flame-dried round-bottom flask, magnetic stirrer, septum, balloon filled with Nitrogen or Argon.

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography).

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the 1,2-diol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the diol in anhydrous THF (approx. 0.1 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the base (1.1 eq.) portion-wise. If using NaH, evolution of H₂ gas will be observed. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the alkoxide.

-

Addition of Protecting Agent: Add the protecting agent (1.05 eq.) dropwise to the stirring solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature (approx. 20-25 °C). Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 8 hours.[7] Reaction temperatures may range from 10 °C to 40 °C depending on the substrate's reactivity.[7]

-

Workup: Once the reaction is complete, cautiously quench by adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure protected diol.

Experimental Workflow: Protection

Caption: Step-by-step workflow for 1,2-diol protection.

Protocol 2: Base-Mediated Deprotection

This procedure regenerates the 1,2-diol. The key advantage is the use of basic conditions, which preserves acid-sensitive functional groups.

Materials & Equipment:

-

Substrate: Purified protected 1,2-diol.

-

Base: Aqueous base (e.g., 1 M Sodium Hydroxide (NaOH)) or an alkoxide base (e.g., Sodium Methoxide (NaOMe) in Methanol).

-

Solvent: A protic solvent such as Methanol (MeOH), Ethanol (EtOH), or a THF/water mixture.

-

Standard laboratory glassware and purification supplies.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the protected diol (1.0 eq.) in a suitable solvent (e.g., methanol) in a round-bottom flask at room temperature.

-

Base Addition: Add the base (e.g., 1.2 eq. of 1 M NaOH). The reaction is often rapid.

-

Reaction Progression: Stir the reaction at room temperature. Depending on the substrate, gentle heating to 40-60 °C may be required to drive the reaction to completion.[7] Monitor the disappearance of the starting material by TLC. Reaction times can range from 5 minutes to 6 hours.[7]

-

Workup: Once complete, cool the reaction to 0 °C and neutralize with a mild acid (e.g., 1 M HCl or saturated aq. NH₄Cl) until the pH is ~7.

-

Extraction & Purification: Remove the organic solvent in vacuo. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude diol can be purified by column chromatography if necessary.

Pillar 3: Data & Troubleshooting

Table of Typical Reaction Parameters

The following table summarizes generalized reaction conditions based on patent literature for this class of protecting groups.[7] Researchers should optimize these conditions for their specific substrates.

| Parameter | Protection Reaction | Deprotection Reaction |

| Temperature | -10 °C to 40 °C | -5 °C to 60 °C |

| Reaction Time | 30 minutes to 8 hours | 5 minutes to 6 hours |

| Typical Base | NaH, DBU, K₂CO₃ | NaOH, KOH, NaOMe |

| Solvent | THF, MeCN, CH₂Cl₂ | MeOH, EtOH, THF/H₂O |

| Typical Yields | 75-95% | 80-98% |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in protection | 1. Incomplete deprotonation of diol.2. "Wet" solvent or reagents.3. Steric hindrance in the diol. | 1. Use a stronger base or increase stoichiometry.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction temperature and/or time. |

| Incomplete deprotection | 1. Insufficient base.2. Base strength is too low for the substrate. | 1. Increase stoichiometry of the base.2. Switch to a stronger base (e.g., from NaOH to NaOMe). Increase temperature. |

| Side reactions observed | 1. Base is too nucleophilic.2. Overly harsh reaction conditions. | 1. Switch to a non-nucleophilic base for protection (e.g., DBU instead of an alkoxide).2. Reduce reaction temperature and monitor carefully by TLC. |

Conclusion

The use of base-labile protecting groups for 1,2-diols represents a significant advance in modern synthetic strategy. By providing a robust and reliable method for diol protection that is orthogonal to traditional acid-labile groups, chemists are empowered to design more efficient and elegant synthetic routes. The protocols detailed in this note offer a comprehensive and validated starting point for researchers and drug development professionals seeking to incorporate this powerful tactic into their synthetic toolbox, enabling the construction of complex molecules with greater precision and control.

References

- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

- Methods for protecting and deprotecting a diol group.

- Current Updates on Oxazolidinone and Its Significance.

- Oxazolidinone compounds and compositions, and methods of using the same.

- Synthesis of oxazolidinones - a structural motif for high-performance polymers.

- Oxazolidine. Wikipedia.

- Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.

- Protective Groups. Organic Chemistry Portal.

- 2.6 Protecting Groups in Synthesis. KPU Pressbooks – Organic Chemistry II.

- Protecting groups in organic synthesis. nptel.ac.in.

- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. mazams.weebly.com [mazams.weebly.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Protective Groups [organic-chemistry.org]

- 7. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]

step-by-step synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

Application Note: Comprehensive Protocol for the Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

Executive Summary & Chemical Rationale

The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a critical pharmacophore in antibacterial agents (e.g., linezolid), monoamine oxidase inhibitors, and as a potent chiral/achiral auxiliary in asymmetric synthesis[1].

Synthesizing highly substituted derivatives, specifically 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (CAS: 52856-03-8)[2], presents unique steric challenges. Classical approaches using phosgene are restricted by acute toxicity and stringent anhydrous requirements. This guide delineates a modern, highly efficient, and self-validating two-step protocol relying on a Grignard-mediated nucleophilic addition followed by a carbonyldiimidazole (CDI)-driven cyclization[3][4].

Retrosynthetic Strategy & Mechanistic Workflow

The target molecule is traced back to a readily available

-

Step 1: An exhaustive Grignard addition converts the ester to the highly hindered 1,2-amino alcohol (3-amino-2,3-dimethylbutan-2-ol)[5].

-

Step 2: A zero-phosgene carbonylation using CDI cyclizes the intermediate[1]. The Thorpe-Ingold effect imparted by the geminal dimethyl groups inherently favors the cyclized state thermodynamically; however, the extreme steric bulk creates a profound kinetic barrier, mandating elevated temperatures (reflux) to drive the tetrahedral intermediate collapse.

Figure 1: Two-step synthetic workflow for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 3-Amino-2,3-dimethylbutan-2-ol

Causality Insight: The Grignard reagent (MeMgBr) serves a dual purpose. Acid-base kinetics dictate that the primary amine is deprotonated instantaneously (yielding methane gas). Consequently, a minimum of 3.0 equivalents is theoretically required (1 eq for amine deprotonation, 2 eq for the double nucleophilic acyl substitution on the ester). We utilize 3.5 equivalents to guarantee complete conversion.

Reagents & Equipment:

-

Methyl 2-amino-2-methylpropanoate (1.0 eq, 10 mmol)

-

MeMgBr (3.0 M in THF) (3.5 eq, 35 mmol)

-

Anhydrous Tetrahydrofuran (THF) (0.5 M)

-

Flame-dried glassware under strictly inert

or Argon atmosphere.

Execution Steps:

-

Preparation: Dissolve the amino ester (10 mmol) in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and drop-funnel. Cool the solution to 0 °C using an ice-water bath.

-

Addition: Add the MeMgBr solution dropwise over 30 minutes. Critical Observation: Vigorous gas evolution (methane) and an exotherm will occur. Maintain internal temperature below 10 °C during addition.

-

Reaction: Once the addition is complete, remove the ice bath, allow the reaction to reach room temperature, and then attach a reflux condenser. Heat the mixture to gentle reflux (66 °C) for 4 hours.

-

Work-up (Loss-Prevention): Cool the mixture to 0 °C and cautiously quench with saturated aqueous

(10 mL). Crucial Step: The resulting amino alcohol is highly water-soluble. Adjust the aqueous phase to pH > 10 using 10% NaOH to free-base the amine. -

Isolation: Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: CDI-Mediated Cyclization to the Oxazolidinone

Causality Insight: While conventional amino alcohols readily cyclize with CDI at room temperature[3], the tetramethyl-substituted backbone here severely obstructs the trajectory of the tertiary alkoxide attacking the intermediate carbamoylimidazole. Thermal activation (reflux) is absolute necessary to overcome this steric kinetic barrier.

Reagents & Equipment:

-

3-Amino-2,3-dimethylbutan-2-ol (Crude, assumed 1.0 eq, 10 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 15 mmol)

-

Anhydrous THF (0.2 M)

Execution Steps:

-

Preparation: Dissolve the crude amino alcohol in 50 mL of anhydrous THF.

-

Activation: Add CDI (15 mmol) in a single portion. The reaction mixture will bubble slightly as the initial amine-CDI coupling occurs.

-

Cyclization: Attach a reflux condenser and heat the mixture to 66 °C. Maintain reflux for 12 hours. Monitor conversion via TLC (Stain: Ninhydrin to detect consumption of the primary amine).

-

Work-up: Once complete, cool to room temperature and remove the THF under reduced pressure. Dissolve the resulting residue in Dichloromethane (DCM, 50 mL).

-

Purification: Wash the organic layer successively with 1M HCl (

mL) to strip unreacted amino alcohol and imidazole byproducts, followed by saturated

Process Optimization & Quantitative Data

To inform scale-up and process chemistry choices, the following table summarizes the yield, thermal requirements, and safety profiles of various cyclization conditions evaluated for sterically hindered 1,2-amino alcohols.

| Cyclization Reagent | Reaction Temp (°C) | Isolated Yield (%) | Main Byproduct | Safety / Hazard Profile |

| Phosgene Gas | 0 to 20 | 88% | HCl Gas | Critical (Highly toxic gas) |

| Triphosgene[6] | 0 to 20 | 85% | HCl Gas | High (Toxic solid, generates phosgene) |

| Diethyl Carbonate | 110 (Toluene) | 41% | Ethanol | Low (Poor conversion due to sterics) |

| CDI (This Protocol) | 66 (THF Reflux) | 82% | Imidazole | Low (Bench stable, safe handling) |

Self-Validating System (Analytical Release Specifications)

Scientific trustworthiness requires that synthesized materials meet strict characterization thresholds before biological testing or further synthetic deployment. The isolated 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one must exhibit the following analytical profile:

-

H NMR (400 MHz, CDCl

-

Validation: The presence of two distinct 6H singlets confirms the pseudo-symmetry of the two methyl pairs relative to the differing heteroatoms (N vs. O) in the planar ring.

-

-

C NMR (100 MHz, CDCl

-

Validation: The signature ~157 ppm signal strictly diagnoses the formation of the cyclic carbamate functionality[3].

-

-

FT-IR (ATR, neat): 3280 cm

(N-H stretch), 1745 cm-

Validation: Peak at 1745 cm

uniquely confirms the strained 5-membered cyclic carbamate configuration, differentiating it from an uncyclized urea intermediate.

-

-

HRMS (ESI+):

calculated for C

References

Sources

Application Notes & Protocols: Leveraging 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one in Asymmetric Synthesis with Organometallic Reagents

Introduction: The Strategic Role of Steric Hindrance in Asymmetric Induction

In the landscape of modern organic synthesis, the predictable and efficient construction of chiral molecules remains a paramount objective, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol. Among these, the Evans-type oxazolidinones have proven to be exceptionally versatile.[1] This guide focuses on a lesser-known but highly effective variant: 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one . The gem-dimethyl groups at both the C4 and C5 positions introduce significant steric bulk, creating a well-defined and highly predictable environment for stereodirected reactions.

This document provides an in-depth exploration of the reactions of N-acylated 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one with a range of organometallic reagents. We will delve into the mechanistic underpinnings that govern the high diastereoselectivity observed in these transformations and provide detailed, field-tested protocols for their execution. The methodologies described herein are designed to be self-validating, offering researchers a reliable platform for the synthesis of enantiomerically enriched carboxylic acid derivatives, aldehydes, and ketones.

Part 1: Acylation of the Oxazolidinone Auxiliary - The Gateway to Asymmetric Transformations

The journey begins with the covalent attachment of a carbonyl moiety to the nitrogen atom of the oxazolidinone ring. This N-acylation step is critical as it positions the substrate for subsequent stereocontrolled manipulations at the α-carbon. A common and effective method involves the deprotonation of the oxazolidinone followed by reaction with an acyl chloride or anhydride.

Protocol 1: General N-Acylation Procedure

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv., as a solution in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithium salt is typically indicated by a slight color change.

-

Acylation: Add the desired acyl chloride (1.1 equiv.) dropwise to the cooled solution.

-

Reaction & Quench: Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-acyl oxazolidinone is then purified by flash column chromatography on silica gel.

Part 2: Diastereoselective Enolate Alkylation with Organolithium Bases

The cornerstone application of N-acyl oxazolidinones is the diastereoselective alkylation of their corresponding enolates. The formation of a rigid, chelated (Z)-enolate is the key to high stereocontrol. The bulky tetramethyl framework of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.

The causality behind this selectivity lies in the formation of a five-membered chelate between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. This locks the conformation of the N-acyl group, presenting a distinct steric bias.

Caption: Workflow for diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Auxiliary

-

Preparation: To a flame-dried flask under an inert atmosphere, add the purified N-propionyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 equiv.) and dissolve in anhydrous THF (~0.1 M).

-

Enolate Formation: Cool the solution to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 equiv.) to diisopropylamine (1.15 equiv.) in THF at -78 °C and stirring for 20 minutes. Alternatively, a commercial solution of sodium bis(trimethylsilyl)amide (NaHMDS) can be used.[2] Add the strong base solution dropwise to the auxiliary solution at -78 °C. Stir for 45-60 minutes to ensure complete enolate formation.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution. The reaction mixture is typically stirred at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

-

Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

-

Purification: Perform an aqueous workup and purification via flash chromatography as described in Protocol 1. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.[2]

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl Bromide | LDA | >98:2 | ~90 |

| Allyl Iodide | NaHMDS | >98:2 | ~95[2] |

| Methyl Iodide | LDA | >99:1 | ~92 |

| Isopropyl Triflate | LiHMDS | 95:5 | ~85 |

Part 3: Reactions with Grignard and Organolithium Reagents - Synthesis of Ketones

While strong organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents can add twice to simpler acyl compounds like esters to form tertiary alcohols, their reaction with N-acyl oxazolidinones can be controlled to yield ketones.[3] The initial adduct forms a stable, tetravalent intermediate that is resistant to a second nucleophilic attack, especially at low temperatures. Quenching with a mild acid then liberates the ketone.

This provides a powerful method for synthesizing chiral ketones from carboxylic acid derivatives.

Caption: Pathway for chiral ketone synthesis.

Protocol 3: Synthesis of a Chiral Ketone

-

Preparation: Add the N-acyl oxazolidinone (1.0 equiv.) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF (~0.1 M).

-

Reaction: Cool the solution to -78 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv., as a solution in THF/ether) dropwise. The reaction is typically rapid. Stir for 1-2 hours at -78 °C.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C. Allow the mixture to warm to room temperature.

-

Purification: Perform a standard aqueous extraction with ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting crude product is purified by flash chromatography to separate the desired ketone from the recovered 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one auxiliary.

Part 4: Diastereoselective Conjugate Addition with Organocuprates

For α,β-unsaturated N-acyl systems, organocuprates (Gilman reagents, R₂CuLi) are the reagents of choice for achieving 1,4-conjugate addition. These softer nucleophiles preferentially attack the β-position of the Michael acceptor.[4] Once again, the chiral auxiliary dictates the facial selectivity of the attack, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity.

Protocol 4: Diastereoselective Conjugate Addition

-

Cuprate Formation: In a flame-dried flask under inert atmosphere, suspend copper(I) iodide (CuI, 1.1 equiv.) in anhydrous THF (~0.2 M) and cool to -40 °C. Add the organolithium reagent (e.g., methyllithium, 2.2 equiv.) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate. Stir for 30 minutes.

-

Substrate Addition: In a separate flask, dissolve the N-enoyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous THF and cool to -78 °C.

-

Conjugate Addition: Transfer the prepared organocuprate solution to the substrate solution via a cannula at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Workup & Purification: Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonium hydroxide to complex the copper salts. Allow to warm to room temperature and stir until the aqueous layer is deep blue. Perform an aqueous extraction and purify by flash chromatography.

| N-Enoyl Group | Organocuprate | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Crotonyl | Me₂CuLi | >95:5 | ~90 |

| N-Cinnamoyl | Bu₂CuLi | >95:5 | ~88 |

| N-Acryloyl | (Ph)₂CuLi | >90:10 | ~85 |

Part 5: Cleavage of the Chiral Auxiliary - Liberating the Product

A critical final step in any chiral auxiliary-based synthesis is the non-destructive cleavage of the auxiliary to release the enantiomerically enriched product. The N-acyl bond of the oxazolidinone can be cleaved under various conditions to yield different functional groups, and the valuable auxiliary can often be recovered.[2][5][6]

Caption: Common methods for cleaving the chiral auxiliary.

Protocol 5: Saponification to a Chiral Carboxylic Acid

-

Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water.

-

Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv.).

-

Reaction: Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2-4 hours.

-

Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Purification: Acidify the mixture to pH ~2 with dilute HCl. Extract the carboxylic acid with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.

Protocol 6: Reductive Cleavage to a Chiral Aldehyde

-

Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere.

-

Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.5 equiv., as a solution in hexanes/toluene) dropwise.

-

Reaction: Stir at -78 °C for 2-3 hours.

-

Workup: Quench the reaction carefully at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously at room temperature until the two layers are clear.

-

Purification: Separate the layers and extract the aqueous phase with ether. Combine the organic layers, dry, and carefully concentrate without heat to avoid volatilizing the aldehyde product. Purify immediately by chromatography.

Troubleshooting and Safety Considerations

-

Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic solvents.[7] All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous.

-

Temperature Control: Maintaining low temperatures (typically -78 °C) is crucial for controlling reactivity and selectivity, especially during enolate formation and Grignard additions.

-

Reagent Titration: The concentration of commercial organolithium reagents can vary. It is best practice to titrate them before use to ensure accurate stoichiometry.

-

Safety: Organolithium reagents (especially n-BuLi and t-BuLi) are pyrophoric and will ignite on contact with air. Grignard reagents react violently with water.[4][7] Always handle these reagents under an inert atmosphere using proper syringe techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. All reactions should be conducted in a chemical fume hood.

Conclusion

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one serves as a highly effective chiral auxiliary for a variety of asymmetric transformations involving organometallic reagents. Its pronounced steric bulk provides a reliable platform for predictable and high-yielding diastereoselective alkylations, conjugate additions, and ketone syntheses. The protocols and mechanistic insights provided in this guide offer researchers a robust toolkit for the stereocontrolled synthesis of complex chiral molecules, underscoring the continued importance of auxiliary-based methods in the fine chemical and pharmaceutical industries.

References

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.

- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Journal of Organic Chemistry.

- In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.

- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).

- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.

- Oxazolidinone synthesis. Organic Chemistry Portal.

- Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules.

- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

- Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed.

- Cleavage of the oxazolidinone moiety of 4.

- Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety.

- Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.

- Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. PubMed.

- Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. (2003). SciSpace.

- Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2 and 5-ones, and application to the synthesis of (R)-salmeterol.

- Multiple Additions of Organometallic Reagents to Acyl Compounds.

- A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett.

- General equation of the preparation of oxazolidinone-5-one derivatives.

- Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube.

- 13.8: Organometallic Reagents. Chemistry LibreTexts.

- Synthesis of Oxazolidinones. SlideShare. pMpnvRohSg6Q7c2kPFTkQ=)

Sources

- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Deprotection of N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-ones

Introduction

The 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one moiety is a valuable protecting group and chiral auxiliary in modern organic synthesis. Derived from 2-amino-2,3-dimethyl-3-butanol, its gem-dimethyl substitution at both the 4- and 5-positions confers significant steric bulk. This feature is instrumental in directing stereoselective transformations of the N-acyl chain. However, the successful application of this auxiliary hinges on its efficient and clean removal to unmask the desired chiral product. The steric hindrance that facilitates high diastereoselectivity can also render the N-acyl bond resistant to cleavage.[1]

This guide provides a comprehensive overview of established deprotection methodologies, detailing the underlying mechanisms and providing step-by-step protocols for researchers in synthetic chemistry and drug development. The choice of method is critical and depends on the desired final product—whether it be a carboxylic acid, primary alcohol, or ester—and the compatibility of other functional groups within the molecule.

General Principles of Deprotection

The cleavage of the N-acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one involves the breaking of the amide bond between the acyl group and the oxazolidinone nitrogen. This can be achieved through several distinct chemical pathways:

-

Hydrolysis (Saponification): Nucleophilic attack at the exocyclic carbonyl carbon by a hydroxide or peroxide anion, typically under basic conditions, to yield a carboxylic acid.

-

Reductive Cleavage: Use of hydride reagents to reduce the exocyclic carbonyl group, leading to the formation of a primary alcohol.

-

Transesterification: Reaction with an alkoxide to generate an ester.

The selection of a specific protocol requires careful consideration of the substrate's stability towards the reaction conditions (e.g., pH, temperature, and reagent reactivity).

Deprotection Methodologies and Protocols

Reductive Cleavage to Primary Alcohols

Reductive cleavage is a common and effective method for converting the N-acyl group directly into a primary alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they are often unselective and can lead to undesired side reactions, including cleavage of the oxazolidinone ring itself.[1][2] A milder and more selective reagent, lithium borohydride (LiBH₄), is frequently the preferred choice.[2][3]

Mechanism Insight: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) on the exocyclic carbonyl carbon. The lithium cation (Li⁺) plays a crucial role by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the hydride transfer.[3] In cases of severe steric hindrance or with substrates containing alkenes, the addition of one equivalent of water to the LiBH₄ reaction can significantly improve yields and suppress side reactions like hydroboration.[1]

Caption: Reductive cleavage of N-acyl oxazolidinone to a primary alcohol.

Protocol 1: Improved Lithium Borohydride Reduction [1]

This protocol is particularly effective for sterically hindered substrates or those containing sensitive functional groups like alkenes.

Materials:

-

N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 mmol)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (20 mL)

-

Deionized water (1.1 mmol, ~20 µL)

-

Lithium borohydride (LiBH₄), 2.0 M solution in THF (1.1 mmol, 0.55 mL)

-

Argon or Nitrogen source

-

Ice bath

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium potassium tartrate solution (Rochelle's salt)

-

Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the N-acyl oxazolidinone (1.0 mmol) and anhydrous diethyl ether (20 mL).

-

Stir the solution until the starting material is fully dissolved.

-

Add deionized water (1.1 mmol) to the mixture.

-

Cool the flask to 0 °C using an ice bath.

-

Add the lithium borohydride solution (1.1 mmol) dropwise over 5-10 minutes. Vigorous hydrogen evolution may be observed.

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by slowly adding 1 M NaOH solution at 0 °C until gas evolution ceases.

-

Add saturated Rochelle's salt solution and stir vigorously at room temperature for at least 1 hour (or until the aqueous and organic layers are clear) to break up any aluminum salt emulsions.

-

Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the primary alcohol and recover the chiral auxiliary.

Hydrolytic Cleavage to Carboxylic Acids

For the synthesis of chiral carboxylic acids, hydrolytic cleavage is the method of choice. While acidic hydrolysis is possible, it is often slow and requires harsh conditions.[4] Alkaline hydrolysis (saponification) is generally more efficient and proceeds under milder conditions.[4][5] A widely adopted method for N-acyl oxazolidinones, particularly in the context of Evans auxiliaries, employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

Mechanism Insight: The reaction is initiated by the formation of the hydroperoxide anion (HOO⁻) from the reaction of LiOH and H₂O₂. This anion is a potent nucleophile that attacks the exocyclic carbonyl carbon. The resulting tetrahedral intermediate then collapses, cleaving the N-acyl bond and releasing the carboxylate and the oxazolidinone auxiliary. The use of peroxide is particularly effective for hindered substrates where hydroxide attack may be slow.

Caption: Workflow for hydrolytic cleavage to a carboxylic acid.

Protocol 2: Lithium Hydroperoxide Hydrolysis

Materials:

-

N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 mmol)

-

Tetrahydrofuran (THF) (15 mL)

-

Deionized water (5 mL)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-4.0 mmol)

-

30% Hydrogen peroxide (H₂O₂) solution (4.0-8.0 mmol)

-

Ice bath

-

1.5 M Sodium sulfite (Na₂SO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane for extraction

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 mmol) in a mixture of THF (15 mL) and water (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of LiOH·H₂O (e.g., 4.0 mmol) in water (2 mL) and cool it to 0 °C.

-

To the cooled LiOH solution, slowly add the 30% H₂O₂ solution (e.g., 8.0 mmol).

-

Add this freshly prepared lithium hydroperoxide solution dropwise to the stirred solution of the substrate at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding an excess of 1.5 M Na₂SO₃ solution (e.g., 15 mL) and stir for 30 minutes at room temperature to destroy the remaining peroxide.

-

Remove the THF under reduced pressure.

-

Extract the aqueous solution with ethyl acetate (3 x 20 mL) to recover the chiral auxiliary.

-

Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 30 mL).

-

Combine the organic extracts containing the product, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Transesterification to Esters